molecular formula C7H12N2OS B2745464 [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol CAS No. 191411-45-7

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol

Cat. No. B2745464
M. Wt: 172.25
InChI Key: VPYMPZGALQAUAI-UHFFFAOYSA-N
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Description

“[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol” is a chemical compound with the CAS Number: 191411-45-7 . It has a molecular weight of 172.25 and its IUPAC name is [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol” is a solid compound . Its molecular weight is 172.25 .

Scientific Research Applications

Catalysis

  • Encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, used as a catalyst for the oxidation of primary alcohols and hydrocarbons, highlights the role of catalyst encapsulation in enhancing catalytic behavior due to significant operational stability and recycling ability (Ghorbanloo & Maleki Alamooti, 2017).

Synthetic Chemistry

  • The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives demonstrates their utility as intermediates for converting into carbonyl compounds, showcasing the compound's role as a masked form of the carbonyl group (Ohta et al., 1987).

Polymer Science

  • Imidazolium-based ionic liquid monomers were polymerized to produce hydrophilic polymers and double hydrophilic block copolymers (DHBCs), underlining the use of these derivatives in creating novel materials with specific ionic and responsive properties (Vijayakrishna et al., 2008).

Metal-Organic Frameworks (MOFs)

  • Synthesis and properties of copper(II) complexes with imidazole derivatives have been explored, indicating the potential of these complexes in constructing MOFs with specific structural and electronic characteristics (Banerjee et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing in mist or vapors and washing skin thoroughly after handling . It’s also recommended to use this compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-ethylsulfanyl-3-methylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYMPZGALQAUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol

Synthesis routes and methods

Procedure details

4.33 g of (1-methyl-2-mercaptoimidazol-5-yl)methanol was added to 90 ml of tetrahydrofuran. Thereto 3.70 g of potassium t-butoxide and 5.15 g of ethyl iodide were then added under ice-cooling. The mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 4.82 g of (2-ethylthio-1-methylimidazol-5-yl)methanol.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Two

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